molecular formula C19H17N3O4 B2961502 1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-64-9

1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2961502
CAS No.: 338412-64-9
M. Wt: 351.362
InChI Key: OFIIYXZZMIKASH-UHFFFAOYSA-N
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Description

1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-N-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-15-9-5-8-14(10-15)20-18(24)16-11-17(23)22(19(25)21-16)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUJCYRVYWAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological significance.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H18_{18}N2_{2}O3_{3} and a molecular weight of approximately 298.34 g/mol. Its structure includes a pyrimidine core substituted with a benzyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown antiproliferative effects against various cancer cell lines, with IC50_{50} values in the low micromolar range (e.g., 2.2 to 4.4 µM) against cancer cell lines such as MCF-7 and HCT116 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound AMCF-73.1
Compound BHCT1162.2
Compound CHEK 2935.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
Compound AE. faecalis8
Compound BS. aureus16
Compound CE. coli32

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, 1-benzyl-6-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide exhibits notable antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which is crucial for reducing oxidative stress in cells .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. For instance:

  • Anticancer Mechanism : It may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.
  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For example:

  • Study on Cancer Cell Lines : A study reported that treatment with the compound resulted in significant cell death in MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In another study, derivatives were tested against clinical isolates of resistant bacteria, showing promising results that warrant further investigation.

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